C-Linked vs O-Linked Linker: Metabolic and Chemical Stability Advantage of the All-Carbon Methylene Bridge
The target compound contains a direct C–C methylene bridge (Ar–CH₂–C≡CH) connecting the phenyl ring to the terminal alkyne, whereas the most commonly used alkyne phenylalanine analog, 4-propargyloxy-L-phenylalanine (pPR/pPaF), employs an ether linkage (Ar–O–CH₂–C≡CH). Aryl alkyl ethers are well-established substrates for cytochrome P450-mediated O-dealkylation, a metabolic liability documented for the oxygen-linked variant pPa, where limited solubility and reduced cellular uptake were postulated to contribute to decreased in vivo incorporation [1]. The C–C bond in the target compound is not susceptible to this oxidative cleavage pathway, providing a class-level metabolic stability advantage. This differential is supported by the Widder et al. (2019) systematic comparison, which identified metabolic stability as a key selection criterion among alkyne ncAAs and retained pPrF (the oxygen-linked analog) as suitable specifically because it exhibited adequate stability in E. coli—implying that other alkyne ncAAs tested did not meet this threshold [2].
| Evidence Dimension | Metabolic stability: susceptibility to oxidative linker cleavage |
|---|---|
| Target Compound Data | C–C methylene bridge; no known oxidative cleavage liability; predicted LogP (consensus) 0.42, TPSA 72.55 Ų; computed aqueous solubility ~68.7 mg/mL (0.313 mol/L) |
| Comparator Or Baseline | 4-Propargyloxy-L-phenylalanine (pPR/pPaF): Ar–O–CH₂–C≡CH ether linkage; documented susceptibility to P450 O-dealkylation; limited water solubility noted as factor reducing cellular uptake in published studies [1] |
| Quantified Difference | Structural distinction: C–C vs C–O–C bond; ether cleavage pathway absent in target compound; quantitative comparative metabolic half-life data not available in published literature for this specific pair |
| Conditions | Class-level inference based on established organic chemistry and drug metabolism principles; supported by experimental context from Widder et al. 2019 (E. coli expression system) and Bioconjugate Chem. 2010 (cell-free and cellular systems) |
Why This Matters
For applications requiring sustained bioorthogonal handle availability in cellular or in vivo settings (e.g., metabolic labeling, in-cell EPR), the C-linked variant eliminates a known metabolic weak point, reducing the risk of label loss prior to click conjugation.
- [1] Bioconjugate Chem. 2010, 21, 255-263. Site-Specific Incorporation of p-Propargyloxyphenylalanine in a Cell-Free Environment for Direct Protein–Protein Click Conjugation. Notes: 'The tyrosine analog p-propargyloxyphenylalanine (pPa), like tyrosine, has limited water solubility. It has been postulated that this limited solubility has contributed to reduced cellular uptake of pPa and thus reduced in vivo incorporation of pPa into proteins.' View Source
- [2] Widder P, Berner F, Summerer D, Drescher M. ACS Chem Biol. 2019;14(5):839-844. Systematic evaluation of metabolic stability among four phenylalanine-based ncAAs (pAzF, pENF, pPrF, p2yneY); pPrF and pENF identified as suitable choices. View Source
